3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione
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Overview
Description
3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione is a heterocyclic compound belonging to the triazole family. Triazoles are known for their versatile chemical properties and significant biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazole
- 1,2,3-Triazole
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
58249-37-9 |
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Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione |
InChI |
InChI=1S/C17H14N4O2/c1-12-15(13-8-4-2-5-9-13)18-21-17(23)19(16(22)20(12)21)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
WYJFVPKJDKPEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN2N1C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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